molecular formula C8H6O6 B1584927 [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- CAS No. 4534-73-0

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Cat. No.: B1584927
CAS No.: 4534-73-0
M. Wt: 198.13 g/mol
InChI Key: OLQWMCSSZKNOLQ-UHFFFAOYSA-N
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Description

[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- is an organic compound with the molecular formula C8H10O2. This compound is characterized by its unique structure, which includes two furan rings connected by a central carbon atom, with each furan ring containing a ketone group at the 2 and 5 positions. This structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of thiohydroxamates with camphorsulfonic acid or the use of polyphosphoric acid (PPA) as a catalyst . These reactions typically require refluxing conditions and careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- often involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield. Techniques such as high-pressure homogenization and nano-deposition may be employed to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone groups and the furan rings, which provide reactive sites for chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products: The major products formed from the reactions of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

[3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs. Industrially, it may be used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- include other bifuran derivatives and compounds with similar structural features, such as 2,2’-bifuran and 2,5-dihydrofuran .

Uniqueness: What sets [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- apart from similar compounds is its specific arrangement of furan rings and ketone groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQWMCSSZKNOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884086
Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-73-0, 17309-39-6
Record name 1,2,3,4-Butanetetracarboxylic dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4534-73-0
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Record name (3,3'-Bifuran)-2,2',5,5'-tetrone, tetrahydro-
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Record name NSC512767
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Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Record name Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetraone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Reactant of Route 5
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Reactant of Route 6
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